4-Hydroxy-3,5-dimethoxybenzoyl chloride
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Overview
Description
4-Hydroxy-3,5-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid and features both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-dimethoxybenzoyl chloride can be synthesized through the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Hydroxy-3,5-dimethoxybenzoic acid+SOCl2→4-Hydroxy-3,5-dimethoxybenzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield hydroquinones.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of Lewis acids like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.
Scientific Research Applications
4-Hydroxy-3,5-dimethoxybenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3,5-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and methoxy groups influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
3,5-Dimethoxybenzoyl chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Hydroxy-3,5-dimethoxybenzoic acid: The precursor to 4-hydroxy-3,5-dimethoxybenzoyl chloride, with distinct chemical properties.
3,4-Dimethoxybenzoyl chloride: Differs in the position of methoxy groups, affecting its reactivity and use.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
4-hydroxy-3,5-dimethoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMFVBABPYFGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50597-60-9 |
Source
|
Record name | 4-Hydroxy-3,5-dimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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